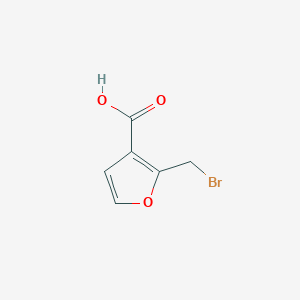

2-(Bromomethyl)furan-3-carboxylic acid

Description

BenchChem offers high-quality 2-(Bromomethyl)furan-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)furan-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXBFMXTZUOCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of 2-(Bromomethyl)furan-3-carboxylic Acid Derivatives

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the design of modern therapeutics.[1] Its unique electronic and structural properties make it more than just a simple aromatic spacer. The furan nucleus is an electron-rich system capable of engaging in various interactions with biological targets like enzymes and receptors.[2] Furthermore, it often serves as a bioisosteric replacement for phenyl rings, offering modulated steric and electronic characteristics that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1] Consequently, furan derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

Within this versatile class of compounds, 2-(bromomethyl)furan-3-carboxylic acid emerges as a particularly powerful and strategic building block for drug discovery. Its structure is ingeniously bifunctional:

-

The Bromomethyl Group: Positioned at the 2-position, this group is a highly reactive electrophilic handle. The bromine atom is an excellent leaving group, priming the benzylic-like carbon for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups and pharmacophores.

-

The Carboxylic Acid Group: Located at the 3-position, this group provides a second, orthogonal site for chemical modification. It is readily converted into esters, amides, and other derivatives, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties such as solubility and cell permeability.

This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of 2-(bromomethyl)furan-3-carboxylic acid derivatives for researchers, medicinal chemists, and professionals in drug development.

PART 1: Synthesis of the Core Scaffold

The synthesis of the 2-(bromomethyl)furan-3-carboxylic acid scaffold is not typically a one-step process but rather a strategic sequence. A common and logical approach involves the selective bromination of a precursor methylfuran. The choice of starting material and the timing of the hydrolysis step (if an ester is used) are critical to maximizing yield and minimizing side reactions.

Proposed Synthetic Workflow

A robust pathway begins with a readily available 2-methylfuran-3-carboxylate ester. This precursor undergoes free-radical bromination, targeting the activated methyl group, followed by saponification to yield the final carboxylic acid.

Caption: Proposed synthesis of the target scaffold.

Experimental Protocol: Synthesis of 2-(Bromomethyl)furan-3-carboxylic Acid

Step 1: Radical Bromination of Ethyl 2-methylfuran-3-carboxylate

-

To a solution of ethyl 2-methylfuran-3-carboxylate (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 eq).

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(bromomethyl)furan-3-carboxylate, which can be used directly in the next step or purified by column chromatography.

Causality Note: The use of NBS and a radical initiator is a classic method for allylic or benzylic bromination. The methyl group at the C2 position of the furan is sufficiently activated, behaving similarly to a benzylic position, making it susceptible to selective halogenation without affecting the aromatic ring.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the crude ethyl 2-(bromomethyl)furan-3-carboxylate (1.0 eq) in a suitable solvent mixture like THF/water.

-

Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) and stir the mixture at room temperature. Monitor the hydrolysis of the ester by TLC.

-

Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.

-

The product, 2-(bromomethyl)furan-3-carboxylic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

PART 2: Chemical Properties and Reactivity

The synthetic utility of 2-(bromomethyl)furan-3-carboxylic acid stems from the orthogonal reactivity of its two functional groups. This allows for selective and sequential modifications, which is a key strategy in building molecular diversity for drug discovery libraries.

Reactivity Map

The diagram below illustrates the primary reaction pathways available from this versatile scaffold.

Caption: Key reaction pathways for derivatization.

Nucleophilic Substitution at the C2-Bromomethyl Group

The C-Br bond is the most reactive site for nucleophilic attack (S_N_2 mechanism). This allows for the covalent attachment of various fragments.

-

Reaction with Amines: Primary and secondary amines readily displace the bromide to form the corresponding aminomethyl derivatives. This is a fundamental step for introducing basic centers, which can be crucial for solubility and target engagement (e.g., forming salt bridges).

-

Reaction with Thiols: Thiolates are excellent nucleophiles and react cleanly to form thioethers. This linkage is common in various bioactive molecules.

-

Reaction with Azides: Sodium azide provides a simple route to 2-(azidomethyl)furan derivatives. The resulting azide is a versatile functional group itself, which can be reduced to a primary amine or used in Huisgen cycloaddition ("click chemistry") to form triazoles.

General Protocol: Nucleophilic Substitution with an Amine

-

Dissolve 2-(bromomethyl)furan-3-carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃, 2.5 eq) to deprotonate both the carboxylic acid and the amine nucleophile.

-

Add the desired primary or secondary amine (1.2 eq) and stir the reaction at a temperature ranging from room temperature to 60°C.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into water and acidify to precipitate the product or extract with an appropriate organic solvent.

Derivatization of the C3-Carboxylic Acid Group

The carboxylic acid is a classic functional group for derivatization, most commonly through amide bond formation, a reaction of paramount importance in medicinal chemistry.

-

Amide Bond Formation: This is arguably the most critical reaction for this scaffold. The carboxylic acid must first be activated. Standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) or HATU are highly effective. The activated species then reacts with a primary or secondary amine to form a stable amide bond. This allows for the incorporation of diverse side chains and building blocks.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or other standard esterification protocols yields the corresponding ester. This modification is often used to mask the polar carboxylic acid, increasing lipophilicity and potentially creating a prodrug that can be hydrolyzed by esterases in vivo.

General Protocol: Amide Coupling using EDC/HOBt

-

Dissolve 2-(bromomethyl)furan-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in a dry aprotic solvent like DMF or CH₂Cl₂.

-

Cool the mixture in an ice bath.

-

Add EDC (1.2 eq) portion-wise and allow the reaction to warm to room temperature, stirring overnight.

-

Perform an aqueous workup: wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amide derivative by column chromatography or recrystallization.

PART 3: Applications in Drug Discovery and Development

The 2-(bromomethyl)furan-3-carboxylic acid scaffold is a launchpad for creating libraries of compounds aimed at various therapeutic targets. Its value lies in the ability to systematically and independently vary the substituents at two different positions, facilitating rapid SAR exploration.

Logical Flow in a Drug Discovery Program

Caption: Use of the scaffold in a drug discovery pipeline.

Therapeutic Areas of Interest

-

Anticancer Agents: Numerous furan-based compounds have demonstrated potent cytotoxic activity.[3][4] By attaching known pharmacophores or diverse chemical fragments to the scaffold, novel agents can be developed that interfere with cancer cell proliferation, for example, by inducing apoptosis or cell cycle arrest.[4]

-

Antifungal and Antibacterial Agents: The furan nucleus is present in many antimicrobial drugs.[5] Derivatives of this scaffold can be synthesized to target essential microbial pathways, such as cell wall synthesis or enzymatic processes.[6] For instance, furan-carboxylic acid derivatives have shown promise as antifungal agents targeting succinate dehydrogenase.[6]

-

Enzyme Inhibitors: The defined three-dimensional structure provided by the scaffold allows for the rational design of enzyme inhibitors. The R-groups introduced at the C2 and C3 positions can be tailored to fit into specific binding pockets of a target enzyme, while the furan core acts as a rigid linker.

PART 4: Physicochemical and Spectroscopic Data

While experimental data for the exact title compound is sparse in the public domain, data for closely related analogues provides a reliable reference point for its expected properties.

Table 1: Comparative Physicochemical and Spectroscopic Data

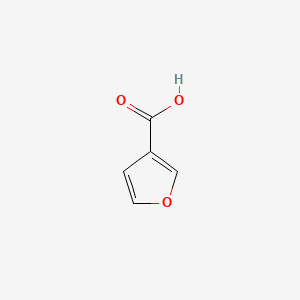

| Property | 2-Furancarboxylic Acid | 2-Bromofuran-3-carboxylic acid | 3-Bromofuran-2-carboxylic acid | Expected properties of 2-(Bromomethyl)furan-3-carboxylic acid |

| Molecular Formula | C₅H₄O₃[7] | C₅H₃BrO₃ | C₅H₃BrO₃[8] | C₆H₅BrO₃ |

| Molecular Weight | 112.08 g/mol [7] | 190.98 g/mol | 190.98 g/mol [8] | 205.02 g/mol |

| Appearance | Solid[7] | Solid | Solid | Likely a solid at room temperature |

| Melting Point | 133.5 °C[7] | 160-163 °C[9] | N/A | Expected to be a crystalline solid with a distinct melting point |

| ¹H NMR (DMSO-d₆) | δ ~7.9 (d, 1H), ~7.2 (d, 1H), ~6.6 (dd, 1H) | N/A | N/A | Expect signals for furan protons, a singlet for the CH₂Br protons (~4.5-5.0 ppm), and a broad singlet for the COOH proton (>12 ppm) |

| ¹³C NMR (DMSO-d₆) | δ ~159 (C=O), ~148, ~146, ~122, ~112 (furan C) | N/A | N/A | Expect signals for the COOH carbon (~160-165 ppm), furan carbons, and the CH₂Br carbon (~30-35 ppm) |

Conclusion

The 2-(bromomethyl)furan-3-carboxylic acid scaffold represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its bifunctional nature, with two orthogonally reactive sites, provides an efficient and powerful platform for the synthesis of diverse compound libraries. The well-established reactivity of the bromomethyl and carboxylic acid groups allows for predictable and reliable chemical transformations. By leveraging this scaffold, researchers and drug development professionals can accelerate the discovery and optimization of novel therapeutics across a wide range of diseases, capitalizing on the privileged structural and biological properties of the furan nucleus.

References

- Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company.

- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. (2024).

- Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. ResearchGate.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed. (2025).

- A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Benchchem.

- Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. (2021).

- Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. (2026).

- 2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem.

- 3-Bromofuran-2-carboxylic acid | C5H3BrO3 | CID 605479. PubChem.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. (2022).

- 2-Bromofuran-3-carboxylic acid 96 197846-05-2. Sigma-Aldrich.

- 2-Bromofuran-3-carboxylic acid 96 197846-05-2. MilliporeSigma.

- 2-Furancarboxylic acid. NIST WebBook.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromofuran-2-carboxylic acid | C5H3BrO3 | CID 605479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromofuran-3-carboxylic acid 96 197846-05-2 [sigmaaldrich.com]

Technical Analysis: Structural and Reactive Divergence in Halogenated Furan Building Blocks

Topic: Difference between 2-bromofuran-3-carboxylic acid and 2-(bromomethyl) derivatives Content Type: In-depth Technical Guide

Executive Summary

This guide analyzes the critical structural and functional distinctions between 2-bromofuran-3-carboxylic acid (an aryl halide analog) and 2-(bromomethyl) furan derivatives (allylic/benzylic halide analogs). While both motifs serve as essential electrophiles in medicinal chemistry, their reactivity profiles are orthogonal. The 2-bromo variant is a stable scaffold for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), whereas the 2-(bromomethyl) moiety is a highly reactive, often lachrymatory, alkylating agent driven by

Structural & Electronic Characterization

The fundamental difference lies in the hybridization of the carbon atom bonded to the bromine and the resulting electronic environment.

Comparative Analysis

| Feature | 2-Bromofuran-3-carboxylic acid | 2-(Bromomethyl) derivatives |

| Primary Structure | Bromine attached directly to the aromatic furan ring ( | Bromine attached to a methyl group on the ring ( |

| Electronic Class | Heteroaryl Halide . The C-Br bond is strong due to | Allylic/Benzylic Halide . The C-Br bond is weaker; the leaving group is activated by the adjacent aromatic system. |

| Key Reactivity | Oxidative Addition (Pd/Ni catalysis). | Nucleophilic Substitution ( |

| Stability | Generally stable solid at room temperature.[1] | Often unstable; light/moisture sensitive; potent lachrymators. |

| CAS Example | 197846-05-2 | 4437-18-7 (2-bromomethylfuran) |

Electronic Effects of the C3-Carboxylic Acid

In 2-bromofuran-3-carboxylic acid , the carboxylic acid at position 3 is electron-withdrawing (EWG).

-

Inductive Effect (-I): Pulls electron density from the ring, making the C2-Br bond slightly more susceptible to oxidative addition compared to electron-rich furans, but also deactivating the ring towards electrophilic aromatic substitution (EAS).

-

Directing Group: The carboxylate can act as a directing group in C-H activation protocols, stabilizing transition states via coordination to the metal center.

Synthetic Pathways & Production[3][4]

Understanding the genesis of these molecules prevents cross-contamination of reactivity during synthesis planning.

Synthesis of 2-Bromofuran-3-carboxylic acid

This motif is typically accessed via electrophilic halogenation of the heteroaromatic core.

-

Starting Material: 3-Furoic acid.

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS).[2] -

Mechanism: Electrophilic Aromatic Substitution (EAS). The position 2 is electronically favored (alpha to oxygen).

-

Protocol Note: If the acid is sensitive, lithiation (LDA) followed by quenching with a bromine source (

or

Synthesis of 2-(Bromomethyl) Derivatives

This motif is generated via radical functionalization of an alkyl side chain.

-

Starting Material: 2-Methylfuran-3-carboxylic acid (or ester).

-

Reagent: NBS with a radical initiator (AIBN or Benzoyl Peroxide).

-

Mechanism: Wohl-Ziegler Bromination (Radical Substitution).

-

Critical Control: Strictly anhydrous conditions (typically

or benzene reflux) are required to prevent hydrolysis to the alcohol.

Reactivity Profiles: The Core Divergence

The choice between these two building blocks determines the available chemical space.

Workflow A: Metal-Catalyzed Cross-Coupling (2-Bromo)

The 2-bromofuran motif is the standard "handle" for extending the carbon skeleton via biaryl formation.

-

Reaction: Suzuki-Miyaura Coupling.

-

Mechanism:

-

Oxidative Addition:

inserts into the C(sp2)-Br bond. -

Transmetallation: Boronic acid transfers the aryl group.

-

Reductive Elimination: Formation of the C-C bond.

-

-

Key Advantage: Retains the furan ring integrity while adding complexity.

Workflow B: Nucleophilic Substitution (2-Bromomethyl)

The 2-(bromomethyl) motif acts as a "linker" to attach heteroatoms or carbon chains.

-

Reaction:

Alkylation. -

Mechanism: Nucleophile (amine, thiol, alkoxide) attacks the methylene carbon, displacing bromide.

-

Kinetics: Highly accelerated due to the "allylic" nature of the furan ring, which stabilizes the transition state (orbital overlap between the

-system and the forming/breaking bonds).

Decision Logic Diagram (Graphviz)

Caption: Decision tree illustrating the divergent synthetic utility of aryl-bromide vs. bromomethyl furan derivatives.

Experimental Protocols

Protocol A: Suzuki Coupling of 2-Bromofuran-3-carboxylic acid

Objective: Synthesis of 2-phenylfuran-3-carboxylic acid.

-

Reagents: 2-Bromofuran-3-carboxylic acid (1.0 eq), Phenylboronic acid (1.2 eq),

(2.5 eq), -

Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with argon.

-

Procedure:

-

Combine solid reagents in a reaction vial.

-

Add degassed solvent mixture.

-

Heat to 85°C for 4–12 hours under inert atmosphere.

-

Monitor by HPLC/TLC for consumption of the bromide.

-

-

Workup: Acidify to pH 3 (to protonate the carboxylic acid), extract with EtOAc, dry over

.

Protocol B: Nucleophilic Substitution with 2-(Bromomethyl)furan

Objective: Synthesis of 2-(aminomethyl)furan derivative.

-

Reagents: 2-(Bromomethyl)furan ester (1.0 eq), Secondary Amine (1.1 eq),

or DIPEA (1.5 eq). -

Solvent: Acetonitrile (ACN) or DMF. Anhydrous.

-

Procedure:

-

Dissolve amine and base in ACN at 0°C.

-

Add 2-(bromomethyl)furan dropwise (Caution: Exothermic).

-

Stir at room temperature for 1–2 hours.

-

Note: Reaction is usually very fast.

-

-

Workup: Dilute with water, extract with DCM. Avoid acidic wash if the product is basic.

Stability & Safety (HSE)

The safety profile is a major differentiator.

| Hazard | 2-Bromofuran-3-carboxylic acid | 2-(Bromomethyl) derivatives |

| GHS Classification | Irritant (Skin/Eye). | Danger: Skin Corrosive, Lachrymator . |

| Handling | Standard fume hood protocols. | Strict containment. Use only in a well-ventilated hood. Wear double gloves. Vapors cause severe eye irritation (tearing). |

| Storage | 2–8°C, stable.[3] | -20°C, under Argon. Prone to degradation/hydrolysis. |

Critical Safety Note: 2-(Bromomethyl) furans are potent alkylating agents. They can alkylate DNA and proteins. Treat as potential carcinogens and handle with extreme care.[4] If a spill occurs, neutralize with dilute ammonia or sodium thiosulfate solution immediately.

References

-

Sigma-Aldrich. 2-Bromofuran-3-carboxylic acid Product Sheet. CAS 197846-05-2.[3] Link

- Keay, B. A.Synthetic Strategies for Furan-Based Scaffolds in Medicinal Chemistry. Chemical Reviews, 2008.

-

BenchChem. 2-(Bromomethyl)furan Safety and Reactivity Data. Link

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling Mechanism and Protocols. Link

-

Fisher Scientific. Safety Data Sheet: 2-(Bromomethyl)tetrahydrofuran. (Analogous handling data for bromomethyl furans). Link

Sources

A Technical Guide to the Reactivity of Bromomethyl Groups on Furan Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(bromomethyl)furan scaffold is a cornerstone in modern organic synthesis, particularly within medicinal chemistry and materials science. Its importance stems from the unique electronic properties of the furan ring, which profoundly influence the reactivity of the attached bromomethyl group. This guide provides an in-depth analysis of the core reactivity patterns of bromomethyl-substituted furans. We will explore the causality behind its participation in nucleophilic substitutions, palladium-catalyzed cross-couplings, and radical reactions. Furthermore, this document offers practical, field-proven insights into managing the compound's inherent instability and mitigating common side reactions. Detailed experimental protocols and comparative data are presented to equip researchers with the knowledge to effectively harness this versatile synthetic intermediate.

Introduction: The Strategic Importance of 2-(Bromomethyl)furan

Furan, a five-membered aromatic heterocycle, is a "privileged scaffold" in drug design, appearing in numerous natural products and FDA-approved drugs.[1] The introduction of a bromomethyl group onto this ring creates a highly versatile and reactive molecule.[2] The C-Br bond is readily cleaved, making the bromine an excellent leaving group in a variety of transformations.[3][4] This allows the facile incorporation of the furan moiety into larger, more complex molecular architectures, establishing 2-(bromomethyl)furan as a critical building block for synthetic chemists.[2]

Electronic Structure and its Influence on Reactivity

The reactivity of the bromomethyl group is intrinsically linked to the electronic nature of the furan ring. Furan is an electron-rich aromatic system with a resonance energy of approximately 16 kcal/mol.[5] This is significantly less than benzene (~36 kcal/mol), meaning furan can undergo reactions that involve dearomatization with relative ease.[5]

The oxygen heteroatom strongly influences the electron distribution, increasing electron density at the C2 (α) and C5 positions. This has two major consequences for the 2-(bromomethyl)furan system:

-

Stabilization of Carbocation Intermediates: The electron-donating nature of the furan ring can stabilize a positive charge on the adjacent benzylic-like carbon. This stabilization is crucial for reactions proceeding through an SN1-type mechanism, where the rate-determining step is the formation of a furfuryl cation.

-

Activation of the C-Br Bond: The electron-rich ring system facilitates the departure of the bromide leaving group, making the carbon of the bromomethyl group highly electrophilic and susceptible to attack by nucleophiles.

Key Reaction Pathways and Methodologies

The 2-(bromomethyl)furan moiety is amenable to a wide range of chemical transformations. Understanding the nuances of each pathway is critical for successful synthetic planning.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for 2-(bromomethyl)furan.[4] The reaction can proceed through either an SN1 or SN2 mechanism, and the operative pathway is highly dependent on the reaction conditions.

-

SN2 Pathway: This pathway is favored by strong, anionic nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) in polar aprotic solvents (e.g., DMF, DMSO, acetone). The reaction proceeds via a backside attack, inverting the stereochemistry if the carbon were chiral.

-

SN1 Pathway: This pathway is favored by weak, neutral nucleophiles (e.g., H₂O, ROH) in polar protic solvents (e.g., ethanol, water). The reaction proceeds through a planar carbocation intermediate, which can then be attacked from either face, leading to racemization if the starting material were chiral.

The high reactivity of the substrate means that even weak nucleophiles can participate, and undesired side reactions, such as dimerization or polymerization, can occur if the electrophilic intermediate is not trapped efficiently.[2]

Diagram 1: SN1 vs. SN2 Pathways for 2-(Bromomethyl)furan

Caption: Competing nucleophilic substitution mechanisms.

Exemplary Protocol 1: Synthesis of 2-(Azidomethyl)furan

This protocol details a typical SN2 reaction.

-

Objective: To synthesize 2-(azidomethyl)furan from 2-(bromomethyl)furan.

-

Materials:

-

2-(Bromomethyl)furan (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-(bromomethyl)furan in DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add sodium azide portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 50°C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water (2x) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography if necessary.

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[6] While most commonly applied to aryl or vinyl halides, the activated nature of the C-Br bond in 2-(bromomethyl)furan allows it to participate in certain coupling reactions, typically as an electrophile.

-

Suzuki-Miyaura Coupling: This reaction couples the bromomethylfuran with an organoboron reagent (boronic acid or ester). It is a powerful method for forming C(sp³)-C(sp²) bonds.[7]

-

Stille Coupling: This involves coupling with an organotin reagent. While effective, the toxicity of tin compounds has led to a preference for other methods like Suzuki coupling.[6]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromomethylfuran with an amine. This is a vital tool for synthesizing aryl and heteroaryl amines, which are common motifs in pharmaceuticals.[6]

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

Diagram 2: Generalized Catalytic Cycle for Cross-Coupling

Caption: Key steps in a Pd-catalyzed cross-coupling reaction.

Formation of Organometallic Reagents

The electrophilic carbon of the C-Br bond can be converted to a nucleophilic carbon by forming an organometallic reagent, most commonly a Grignard reagent.[9]

Grignard Reagent Formation (2-Furfurylmagnesium bromide): This reaction involves treating 2-(bromomethyl)furan with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[10][11]

Fur-CH₂Br + Mg --(anhydrous ether)--> Fur-CH₂MgBr

The resulting Grignard reagent is a powerful nucleophile and a strong base.[12][13] It readily reacts with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.

Critical Considerations:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, including water and alcohols, which will rapidly quench the reagent to form 2-methylfuran.[11] All glassware and solvents must be rigorously dried.

-

Initiation: The reaction can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface.[10] Activating agents like iodine or 1,2-dibromoethane are often used.[10]

Exemplary Protocol 2: Formation and Use of 2-Furfurylmagnesium Bromide

-

Objective: To synthesize 1-(furan-2-yl)propan-2-ol via a Grignard reaction.

-

Materials:

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether

-

Iodine (a single crystal)

-

2-(Bromomethyl)furan (1.0 eq)

-

Acetaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Procedure:

-

Grignard Formation:

-

Place magnesium turnings and a crystal of iodine in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, under a nitrogen atmosphere.

-

Add a small portion of anhydrous diethyl ether.

-

Dissolve 2-(bromomethyl)furan in anhydrous diethyl ether and add it to the addition funnel.

-

Add a small amount of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Electrophile:

-

Cool the Grignard solution to 0°C in an ice bath.

-

Dissolve acetaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Workup:

-

Cool the reaction to 0°C and slowly quench by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the resulting alcohol by column chromatography.

-

-

Radical Reactions

The C-H bonds of the methyl group on 2-methylfuran can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide.[3] This free-radical chain reaction is a common method for synthesizing 2-(bromomethyl)furan itself.[3][14] The stability of the intermediate furfuryl radical, which is resonance-stabilized by the furan ring, facilitates this reaction.

Stability and Competing Reactions

2-(Bromomethyl)furan is notoriously unstable.[15] Its high reactivity makes it susceptible to decomposition, polymerization, and ring-opening reactions, particularly in the presence of acid, light, or heat.[16][17]

-

Polymerization: Acidic conditions can protonate the furan ring, leading to highly reactive electrophiles that trigger polymerization.[16]

-

Ring Opening: Strong oxidizing agents or certain acids can induce ring-opening of the furan nucleus, leading to the formation of 1,4-dicarbonyl compounds.[17][18]

-

Decomposition: Over time, especially when not stored properly, it can decompose, often indicated by a darkening in color. It should be stored at low temperatures in the dark under an inert atmosphere.[15]

Recent studies have shown that generating and using highly reactive halomethylfurans in situ within microflow reactors can be an effective strategy to avoid decomposition and undesired side reactions by minimizing the coexistence time of reactive species.[2]

Comparative Analysis of Key Transformations

| Reaction Type | Key Reagents | Solvent | Common Yields | Advantages | Disadvantages |

| SN2 Substitution | Strong Nucleophiles (e.g., NaCN, NaN₃) | Polar Aprotic (DMF, Acetone) | 70-95% | High yields, predictable stereochemistry. | Limited to strong nucleophiles. |

| SN1 Substitution | Weak Nucleophiles (e.g., ROH, H₂O) | Polar Protic (EtOH, H₂O) | 50-80% | Utilizes weak nucleophiles. | Risk of side reactions, racemization. |

| Suzuki Coupling | Boronic Acid, Pd Catalyst, Base | Toluene, Dioxane, H₂O | 60-90% | High functional group tolerance, non-toxic boron reagents.[7] | Requires careful catalyst and ligand selection. |

| Grignard Formation | Mg Metal | Anhydrous Ether (THF, Et₂O) | N/A (used in situ) | Creates a potent C-nucleophile for C-C bond formation.[9] | Extremely sensitive to moisture and protic functional groups.[11] |

Applications in Drug Development and Materials Science

The versatility of the bromomethyl furan synthon has been leveraged in the synthesis of a wide array of complex molecules.

-

Medicinal Chemistry: Furan-containing molecules exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][19][20] The ability to easily functionalize the bromomethyl group allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Materials Science: Furan derivatives are used as monomers in polymerization reactions. For example, the Diels-Alder reaction between furan and maleimide is a thermally reversible reaction used to create self-healing polymers. Furan-based monomers are also explored in frontal ring-opening metathesis polymerization (FROMP) for energy-efficient production of high-performance materials.[21]

Conclusion

The reactivity of the bromomethyl group on a furan ring is a powerful and multifaceted tool for organic synthesis. Its behavior is dominated by the electron-rich nature of the furan ring, which activates the C-Br bond towards nucleophilic attack, stabilizes cationic and radical intermediates, and allows for conversion into a potent nucleophile via organometallic intermediates. While its inherent instability presents challenges, careful control of reaction conditions, use of appropriate reagents, and modern techniques like flow chemistry allow chemists to effectively harness its synthetic potential. A thorough understanding of the principles outlined in this guide will enable researchers in drug discovery and materials science to strategically employ this valuable building block in the creation of novel and functional molecules.

References

-

Radical Bromination with N-Bromosuccinimide (NBS) and Related Reagents. Benchchem.

-

Formation of Grignard Reagents from Organic Halides. Michigan State University Department of Chemistry.

-

Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis. Benchchem.

-

A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Benchchem.

-

Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry (RSC Publishing).

-

2-(Bromomethyl)furan Formula. Echemi.

-

Grignard Reaction. Jasperse, Chem 355.

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

-

Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones. Chemical Communications (RSC Publishing).

-

Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.

-

Grignard reagent. Wikipedia.

-

Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Semantic Scholar.

-

Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing.

-

Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

-

Furan as a versatile synthon. ACS Publications.

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC.

-

AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica.

-

The Pyridine-Catalyzed Ring-Opening Reaction of Cyclopro-penone with Bromomethyl Carbonyl Compounds toward Furan-2(5H)-ones. ResearchGate.

-

2-(Bromomethyl)furan - Safety Data Sheet. ChemicalBook.

-

Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.

-

Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN.

-

Heterocyclic Chemistry. University of Liverpool.

-

Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. PMC.

-

Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. ResearchGate.

-

Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials. ChemRxiv.

-

CAS 4437-18-7: 2-(Bromomethyl)furan. CymitQuimica.

-

Nucleophilic Substitution Reactions Overview. KPU Pressbooks.

-

Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents. PDF.

-

A Complete Guide To Radical Reactions. Transformation Tutoring.

-

Synthesis of 2-Bromo-2-phenylethanol. PrepChem.com.

-

Radical Reactions (Part 1). Lecture Notes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00358F [pubs.rsc.org]

- 3. 2-(Bromomethyl)furan | 4437-18-7 | Benchchem [benchchem.com]

- 4. CAS 4437-18-7: 2-(Bromomethyl)furan | CymitQuimica [cymitquimica.com]

- 5. Furan as a versatile synthon [pubsapp.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. transformationtutoring.com [transformationtutoring.com]

- 15. echemi.com [echemi.com]

- 16. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 17. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 18. papers.ssrn.com [papers.ssrn.com]

- 19. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Storage and Stability of 2-(bromomethyl)furan-3-carboxylic acid

Introduction

2-(bromomethyl)furan-3-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a furan core, a reactive bromomethyl group, and a carboxylic acid moiety. This unique combination makes it a valuable synthetic intermediate, where the bromomethyl group serves as a highly reactive handle for nucleophilic substitution, allowing for the facile introduction of the furan scaffold into more complex molecular architectures.[1][2] However, the very features that make this molecule synthetically useful also render it inherently susceptible to degradation.

The stability of any active pharmaceutical ingredient (API) or key intermediate is a critical parameter that influences its viability in a development pipeline. Changes in purity over time can lead to inconsistent experimental results, compromised product quality, and the formation of potentially toxic byproducts.[3] This guide provides a comprehensive analysis of the chemical liabilities of 2-(bromomethyl)furan-3-carboxylic acid, postulates its primary degradation pathways based on first principles of organic chemistry, and outlines a robust framework for its proper storage, handling, and experimental stability assessment.

Section 1: Molecular Structure Analysis and Inherent Reactivity

To understand the stability of 2-(bromomethyl)furan-3-carboxylic acid, it is essential to deconstruct its molecular architecture and analyze the reactivity of each component: the furan ring, the bromomethyl group, and the carboxylic acid group.

| Property | Data | Source |

| Compound Name | 2-(bromomethyl)furan-3-carboxylic acid | - |

| CAS Number | Not readily available | - |

| Molecular Formula | C₆H₅BrO₃ | - |

| Molecular Weight | 205.01 g/mol | - |

| Related Analog | 2-Bromofuran-3-carboxylic acid | |

| Analog Form | Solid | |

| Analog Storage | 2-8°C |

-

The Furan Ring: As a five-membered aromatic heterocycle, the furan ring possesses unique electronic properties. While aromatic, it is electron-rich and can be susceptible to electrophilic attack, particularly at the C5 position.[2] Furthermore, the furan ring is notoriously sensitive to strong acids, which can catalyze ring-opening reactions, leading to complete structural decomposition.[4]

-

The Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule. It can readily react with bases and may participate in intermolecular hydrogen bonding. Under conditions of significant thermal stress, carboxylic acids can undergo decarboxylation, although this typically requires high temperatures.[5]

-

The Bromomethyl Group (-CH₂Br): This is the molecule's most significant liability from a stability perspective. The C-Br bond is polarized, making the benzylic-like carbon highly electrophilic. Bromide is an excellent leaving group, rendering the compound extremely susceptible to nucleophilic substitution (Sₙ1 and Sₙ2) reactions.[2] This reactivity is the primary driver for most potential degradation pathways.

Section 2: Postulated Degradation Pathways

The combination of these functional groups gives rise to several predictable degradation pathways. Understanding these routes is critical for developing appropriate storage and handling strategies.

Primary Degradation Mechanisms

-

Hydrolysis: The most probable degradation pathway is the hydrolysis of the bromomethyl group by ambient moisture. Water, acting as a nucleophile, can displace the bromide ion to form 2-(hydroxymethyl)furan-3-carboxylic acid and hydrobromic acid (HBr). The generated HBr can, in turn, catalyze further degradation, including the acid-sensitive furan ring opening.

-

Dimerization and Polymerization: The molecule contains both a potent electrophile (-CH₂Br) and a nucleophile (-COOH). The carboxylate anion of one molecule can attack the bromomethyl group of another, forming an ester linkage and leading to dimerization and the formation of higher-order oligomers. This self-reaction is a known issue for highly reactive halomethylfurans and can lead to a rapid decrease in purity.[4]

-

Oxidative Degradation: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various acyclic byproducts. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal catalysts.

-

Photolytic Degradation: The energy from UV or visible light can be sufficient to induce homolytic cleavage of the relatively weak C-Br bond, generating radical intermediates. These highly reactive species can then initiate a cascade of unpredictable side reactions, leading to a complex mixture of degradation products.

Caption: Postulated degradation pathways for 2-(bromomethyl)furan-3-carboxylic acid.

Section 3: Recommended Storage and Handling Protocols

Based on the inherent reactivity and potential degradation pathways, a multi-faceted approach to storage and handling is required to preserve the integrity of 2-(bromomethyl)furan-3-carboxylic acid.

-

Temperature: To minimize the rate of all chemical reactions, especially nucleophilic attack and self-reaction, the compound must be stored under refrigerated conditions (2-8°C), as recommended for the closely related 2-bromofuran-3-carboxylic acid. For long-term storage, temperatures of -20°C are advisable.

-

Atmosphere: The exclusion of atmospheric moisture and oxygen is paramount. The compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). This directly mitigates the risks of hydrolysis and oxidation.

-

Light: To prevent photolytic degradation, the compound must be stored in an amber glass vial or otherwise protected from light at all times.

-

Handling:

-

All manipulations should be performed in a controlled environment, such as a glove box or glove bag under an inert atmosphere, to minimize exposure to air and moisture.

-

Use only dry, clean spatulas and glassware.

-

The compound is classified as an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn.[6]

-

Avoid contact with incompatible materials, such as strong bases (which will deprotonate the carboxylic acid and can act as nucleophiles), strong oxidizing agents, and other nucleophiles.[7]

-

Section 4: A Framework for Experimental Stability Assessment

For any application in drug development, a formal stability assessment is not merely recommended; it is required. A forced degradation study is the industry-standard approach to rapidly identify potential degradation products and establish stability-indicating analytical methods.[8]

Experimental Workflow for Stability Assessment

The objective of this workflow is to subject the compound to accelerated stress conditions to predict its long-term stability and identify degradants.

Caption: Workflow for a forced degradation study.

Protocol 1: Baseline Characterization (t=0)

This protocol establishes the initial purity and identity of the material before stress testing.

-

Visual Inspection: Document the physical appearance (e.g., color, form) of the solid material.

-

Purity by HPLC-UV:

-

Develop a reverse-phase HPLC method (e.g., C18 column).

-

Use a gradient mobile phase, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Causality: The formic acid ensures the carboxylic acid is protonated, leading to better peak shape and reproducible retention times.

-

Use a photodiode array (PDA) detector to obtain the UV spectrum and determine peak purity.

-

Quantify the purity as a percentage based on peak area.

-

-

Identity by LC-MS: Confirm the mass-to-charge ratio (m/z) of the parent compound.

-

Structure by NMR: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the starting material.

Protocol 2: Forced Degradation Stress Conditions

This protocol exposes the compound to accelerated degradation conditions. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[3]

| Stress Condition | Reagent/Condition | Temperature | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | Tests stability to acid, which could catalyze furan ring opening.[4] |

| Base Hydrolysis | 0.1 M NaOH | RT / 60 °C | Tests stability to base, which can promote Sₙ2 attack by hydroxide. |

| Neutral Hydrolysis | Deionized Water | 60 °C | Simulates degradation by ambient moisture. |

| Oxidation | 3% H₂O₂ | RT | Evaluates susceptibility of the furan ring and other moieties to oxidation. |

| Thermal | Solid sample in oven | 80 °C | Assesses thermal lability, including potential decarboxylation.[5] |

| Photostability | ICH Q1B specified light source (UV/Vis) | RT | Determines sensitivity to light, which can cleave the C-Br bond.[3] |

Protocol 3: Analytical Monitoring

This protocol uses a validated, stability-indicating method to track the degradation over time.

-

Methodology: The HPLC-UV method developed in Protocol 1 is used.

-

Self-Validation: A method is considered "stability-indicating" only if it can resolve the main peak of 2-(bromomethyl)furan-3-carboxylic acid from all degradation product peaks, excipients, and impurities. The stressed samples from Protocol 2 are used to prove this peak separation.

-

-

Procedure:

-

Prepare solutions of the compound under each stress condition outlined in Protocol 2.

-

At specified time points (e.g., 2, 4, 8, 24 hours), pull an aliquot of each solution.

-

If necessary, neutralize the acidic and basic samples before injection to prevent damage to the HPLC column.

-

Analyze each sample by the stability-indicating HPLC-UV/MS method.

-

Calculate the percentage of the parent compound remaining and identify the m/z of major degradation products.

-

Conclusion

2-(bromomethyl)furan-3-carboxylic acid is a chemically labile molecule whose utility as a synthetic building block is counterbalanced by its inherent instability. The primary risk factor is the highly electrophilic bromomethyl group, which is acutely susceptible to nucleophilic attack, most notably from ambient moisture (hydrolysis) and self-reaction (dimerization). The furan ring's sensitivity to acid and oxidation further compounds these stability challenges.

Consequently, preserving the purity of this compound requires stringent storage and handling protocols, centered on the exclusion of moisture, oxygen, and light, combined with refrigerated temperatures. For any research or development program intending to use this intermediate, a formal forced degradation study is essential. Such a study not only elucidates the specific degradation pathways under relevant stress conditions but is also a prerequisite for developing a validated, stability-indicating analytical method—a cornerstone of robust and reproducible science in the pharmaceutical industry.

References

-

SSRN. Identification and Characterization of Forced Degradation Products of 5‑Hydroxymethyl-2-Furaldehyde (5-Hmf) by Hplc and Lc-Ltq/Orbitrap Studies. Available at: [Link]

-

PMC. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

IOSR Journal. Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. Available at: [Link]

-

RSC Publishing. Some analytical methods applicable to furan and its derivatives. Available at: [Link]

-

ORBi. Development of analytical methods to quantify furan and alkyl furans in Belgian foodstuffs. Available at: [Link]

-

RSC Publishing. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Available at: [Link]

-

ResearchGate. Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Available at: [Link]

-

FDA. Determination of Furan in Foods. Available at: [Link]

-

PMC. Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Available at: [Link]

-

StudySmarter. Furan Derivatives: Preparation & Hydrogenation Techniques. Available at: [Link]

-

MedCrave online. Forced Degradation Studies. Available at: [Link]

-

Thermo Fisher Scientific. 2-Furoic acid Safety Data Sheet. Available at: [Link]

-

Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. Available at: [Link]

-

Millipore Sigma. 2-Bromofuran-3-carboxylic acid 96%. Available at: [Link]

-

ACS Publications. Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives. Available at: [Link]

-

ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Available at: [Link]

-

ResearchGate. Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Available at: [Link]

- Google Patents.Process for the preparation of 2,3-dibromfuran.

-

Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Available at: [Link]

-

Chemistry Stack Exchange. Reaction of potassium cyanide with 2-(chloromethyl)furan. Available at: [Link]

-

Scilit. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Available at: [Link]

-

PubMed. Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Available at: [Link]

Sources

- 1. CAS 4437-18-7: 2-(Bromomethyl)furan | CymitQuimica [cymitquimica.com]

- 2. 2-(Bromomethyl)furan | 4437-18-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00358F [pubs.rsc.org]

- 5. scilit.com [scilit.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Methodological & Application

Application Notes and Protocols for the Radical Bromination of 2-Methylfuran-3-carboxylic Acid with N-Bromosuccinimide

Abstract

This document provides a comprehensive technical guide for the selective bromination of the methyl group of 2-methylfuran-3-carboxylic acid to synthesize 2-(bromomethyl)furan-3-carboxylic acid. This reaction, a variation of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as a specific and efficient brominating agent under radical conditions.[1][2] The resulting product is a valuable synthetic intermediate in medicinal chemistry and drug discovery, leveraging the furan scaffold present in numerous pharmacologically active compounds.[3][4] This guide details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, offers troubleshooting solutions, and discusses the applications of the synthesized compound.

Introduction: The Strategic Importance of Brominated Furans

Furan and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][5] The strategic functionalization of these heterocycles is paramount for developing new chemical entities. The introduction of a bromine atom, in particular, serves two primary purposes: it can enhance the biological activity of the parent molecule and provides a versatile chemical handle for further molecular elaboration through nucleophilic substitution or cross-coupling reactions.[6]

The selective bromination of an alkyl side-chain on an electron-rich heterocycle like furan, without affecting the aromatic ring, presents a synthetic challenge. While molecular bromine (Br₂) would readily engage in electrophilic aromatic substitution, N-Bromosuccinimide (NBS) under radical conditions provides an elegant solution for benzylic and allylic-type brominations.[1][7] In the case of 2-methylfuran, the methyl group is analogous to a benzylic position, allowing for its selective halogenation. This application note provides researchers with the foundational knowledge and a practical protocol to perform this transformation efficiently and safely.

The Wohl-Ziegler Radical Chain Mechanism

The bromination of 2-methylfuran-3-carboxylic acid with NBS proceeds via a radical chain mechanism known as the Wohl-Ziegler reaction.[1][8] The key to its success is maintaining a very low, steady-state concentration of molecular bromine (Br₂) in the reaction medium, which is generated in situ. This minimizes competitive and undesirable electrophilic addition to the furan ring.[2][9] The mechanism unfolds in three distinct stages:

2.1. Initiation The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from trace amounts of HBr present, generating a bromine radical (Br•) that starts the chain reaction.

2.2. Propagation This stage consists of a self-sustaining cycle:

-

Hydrogen Abstraction: A bromine radical (Br•) selectively abstracts a hydrogen atom from the methyl group of the 2-methylfuran substrate. This step is favored because the resulting furan-methyl radical is resonance-stabilized by the adjacent furan ring, much like a benzylic radical.

-

Bromine Transfer: The furan-methyl radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr produced in the previous step) to form the desired product, 2-(bromomethyl)furan-3-carboxylic acid, and a new bromine radical (Br•).[10][11] This new bromine radical then continues the chain reaction.

2.3. Termination The chain reaction concludes when any two radical species combine, forming a stable, non-radical molecule.

Caption: The radical chain mechanism for NBS bromination.

Experimental Protocol

This protocol is designed for the synthesis of 2-(bromomethyl)furan-3-carboxylic acid on a laboratory scale.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Notes |

| 2-Methylfuran-3-carboxylic acid | C₆H₆O₃ | 126.11 | 10.0 | 1.0 | Starting material. |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 11.0 | 1.1 | Recrystallize from water if it appears yellow/brown.[8] |

| AIBN | C₈H₁₂N₄ | 164.21 | 0.5 | 0.05 | Radical initiator. Handle with care. |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 50 mL | - | Anhydrous. Caution: Carcinogenic. Acetonitrile is a suitable alternative.[2] |

3.2. Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas line (Nitrogen or Argon)

-

Buchner funnel and filter paper

-

Standard laboratory glassware for work-up

3.3. Safety Precautions

-

N-Bromosuccinimide (NBS): Corrosive, an oxidizer, and causes severe skin burns and eye damage.[12][13] Handle in a fume hood, wearing gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

-

AIBN: Toxic and can decompose explosively upon heating. Store refrigerated and handle with care.

-

Carbon Tetrachloride (CCl₄): Toxic, carcinogenic, and environmentally damaging. All operations must be performed in a certified chemical fume hood. Consider using a less hazardous solvent like acetonitrile.[2]

-

General: The reaction can be exothermic.[14] Ensure proper temperature control.

3.4. Step-by-Step Procedure

-

Reaction Setup: Assemble the round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

-

Reagent Addition: To the flask, add 2-methylfuran-3-carboxylic acid (1.26 g, 10.0 mmol) and anhydrous carbon tetrachloride (50 mL). Stir the mixture until the solid dissolves.

-

Add N-Bromosuccinimide (1.96 g, 11.0 mmol) to the solution.

-

Initiation: Add the radical initiator, AIBN (82 mg, 0.5 mmol).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC. A key visual indicator of progress is the formation of succinimide, which is insoluble in CCl₄ and will float to the surface.[2] The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Buchner funnel to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 25 mL) to quench any residual bromine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL), and finally with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-(bromomethyl)furan-3-carboxylic acid.

-

Caption: Step-by-step experimental workflow.

3.5. Characterization The final product, 2-(bromomethyl)furan-3-carboxylic acid, should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the methyl singlet (around 2.5 ppm) and the appearance of a new bromomethyl singlet (around 4.5 ppm) in the ¹H NMR is indicative of a successful reaction.

-

Mass Spectrometry: To confirm the molecular weight (Expected [M-H]⁻ ~190/192 for bromine isotopes).

-

Melting Point: To assess purity.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and their solutions.

Caption: A decision tree for troubleshooting common issues.

Applications in Drug Development and Organic Synthesis

The synthesized 2-(bromomethyl)furan-3-carboxylic acid is not merely a final product but a versatile building block for further chemical synthesis.

-

Synthetic Intermediate: The bromomethyl group is an excellent electrophile and a good leaving group. It can readily undergo Sₙ2 reactions with a wide range of nucleophiles (amines, alcohols, thiols, etc.) to introduce diverse functional groups. This allows for the rapid generation of libraries of furan-based compounds for biological screening.

-

Scaffold for Bioactive Molecules: Furan-containing compounds have demonstrated significant potential as antifungal agents.[15] The ability to functionalize the 2-(bromomethyl)furan-3-carboxylic acid scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against fungal targets.

-

Drug Design Strategy: The introduction of bromine can significantly impact a molecule's pharmacokinetic properties, including its lipophilicity and metabolic stability, which are critical parameters in drug design.[6] The "halogen bond," a non-covalent interaction involving bromine, can also lead to enhanced binding affinity at a biological target.[6]

References

-

Wikipedia. N-Bromosuccinimide. [Link]

-

N-Bromosuccinimide. (July 06 2019). [Link]

-

SDFine. N-BROMOSUCCINIMIDE Safety Data Sheet. [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. [Link]

-

Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (June 10, 2011). [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

- Ferreira, V. F., Pinto, A. V., & do C. Pinto, M. (1990). NBS bromination reactions of dihydronaphthofuran quinones: a new fragmentation type reaction in the chemistry of quinones. Anais da Academia Brasileira de Ciencias, 62(4), 329-333.

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

ResearchGate. On the bromination of methyl 2-methyl-3-furoate. (August 06, 2025). [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

- da Silva, D., et al. (2004).

-

Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (October 13, 2023). [Link]

-

Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). (April 08, 2022). [Link]

-

YouTube. NBS: Radical Bromination. (May 24, 2021). [Link]

- Duo, M., et al. (2010). Inhibition of Candida albicans growth by brominated furanones. Applied Microbiology and Biotechnology, 85(5), 1551-1563.

-

Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. [Link]

- Wróbel, D., & Koba, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceutical Sciences.

-

Chemia. Allylic position and benzylic position bromination: bromination reactions that use NBS(1). (March 28, 2022). [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Thieme. Application of N-Bromosuccinimide in Carbohydrate Chemistry. (October 19, 2023). [Link]

- Young, R. J., & Johnson, D. S. (2005). Furans, thiophenes and related heterocycles in drug discovery.

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (September 06, 2023). [Link]

-

MDPI. Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. (July 30, 2020). [Link]

-

MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (June 14, 2011). [Link]

-

RMIT University. Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts. (August 11, 2025). [Link]

-

PubChem. 3-Bromofuran-2-carboxylic acid. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Inhibition of Candida albicans growth by brominated furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Researcher's Guide to the Selective Bromination of Methyl Furan Derivatives

Abstract

Brominated furan derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The inherent reactivity of the furan ring, coupled with the directing effects of substituents, presents both an opportunity and a challenge for achieving regioselective bromination. This guide provides a detailed technical overview and actionable protocols for the selective bromination of methyl-substituted furans. We will explore the underlying chemical principles that govern selectivity, compare common brominating agents, and offer step-by-step procedures for achieving desired outcomes, whether targeting the furan ring or the methyl side-chain.

Introduction: The Significance of Bromofurans

The furan scaffold is a ubiquitous structural motif in natural products and a versatile building block in synthetic organic chemistry. The introduction of a bromine atom onto this scaffold provides a synthetic handle for further functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi), lithiation-substitution sequences, and other transformations.[1][2] Consequently, the ability to selectively install a bromine atom at a specific position on a methyl furan derivative is a critical capability for drug development and molecular engineering. This document serves as a practical guide for researchers to navigate the nuances of these important reactions.

Foundational Principles: Reactivity and Regioselectivity

Electronic Nature of the Furan Ring

Furan is an electron-rich, five-membered aromatic heterocycle.[3] Its reactivity towards electrophiles is significantly greater than that of benzene, allowing for reactions under milder conditions.[4][5] Electrophilic attack preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is due to the superior resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during α-attack, which allows the positive charge to be delocalized over three atoms, including the ring oxygen.[5][6] Attack at the β-position results in a less stable intermediate with only two resonance structures.[5]

The Directing Effect of the Methyl Group

The methyl group (-CH₃) is an electron-donating group (EDG) through hyperconjugation and induction. As an activating group, it further enhances the nucleophilicity of the furan ring and directs incoming electrophiles to the ortho and para positions.

-

For 2-Methylfuran: The methyl group at C2 strongly activates the C5 position (para). The C3 position (ortho) is also activated but to a lesser extent. Therefore, electrophilic substitution, including bromination, overwhelmingly occurs at the C5 position.

-

For 3-Methylfuran: The methyl group at C3 activates the C2 and C5 positions (ortho and para, respectively). Both are α-positions of the furan ring, which are already electronically favored. The reaction typically yields 2-bromo-3-methylfuran as the major product due to the combined directing effects and higher stability of the intermediate carbocation.[7]

Choosing the Right Tool: Brominating Agents

Selection of the appropriate brominating agent is paramount for achieving selectivity and avoiding unwanted side reactions like polybromination or ring degradation.[8][9]

| Reagent | Formula/Acronym | Typical Use | Advantages | Disadvantages |

| Bromine | Br₂ | Ring bromination | High reactivity, low cost | Toxic, corrosive, often lacks selectivity, risk of polybromination.[8] |

| N-Bromosuccinimide | NBS | Selective ring or side-chain bromination | Milder, easier to handle, highly selective.[10][11] | Higher cost, can be unstable, requires careful purification for some reactions.[12] |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Ring bromination | Stable solid, high yield for dibromination.[1] | Primarily used for exhaustive bromination. |

| Ionic Liquid Reagents | e.g., [bmim]Br₃ | Ring bromination under solvent-free conditions | Good selectivity, environmentally benign.[13] | Specialized reagent, may require synthesis. |

Table 1: Comparison of Common Brominating Agents for Furan Derivatives.

Strategic Decision Making: Ring vs. Side-Chain Bromination

A critical decision in the bromination of methyl furans is whether to target the aromatic ring (electrophilic substitution) or the methyl group (free-radical substitution). The reaction conditions dictate the outcome.

-

For Ring Bromination (Electrophilic): Use a source of electrophilic bromine (e.g., NBS). The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at or below room temperature.[12][14] These conditions favor the ionic pathway of electrophilic aromatic substitution.

-

For Side-Chain Bromination (Radical): Use NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[12][15] The reaction is initiated by heat (reflux) or UV light, promoting the formation of bromine radicals, which selectively abstract a hydrogen from the benzylic-like methyl group.[12][16]

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. N-Bromosuccinimide is an irritant and a lachrymator.[17][18] Bromine is highly toxic, corrosive, and causes severe burns; handle with extreme caution.[19] Consult Safety Data Sheets (SDS) for all reagents before use.[17][18][20]

Protocol 1: Selective Synthesis of 5-Bromo-2-methylfuran

This protocol details the regioselective monobromination of 2-methylfuran at the C5 position using NBS in a polar aprotic solvent.

-

Reagents & Materials:

-

2-Methylfuran (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq), recrystallized if yellow.[12]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

-

Step-by-Step Procedure:

-

To a round-bottom flask wrapped in aluminum foil (to protect from light), add 2-methylfuran (1.0 eq) and anhydrous DMF.

-

Cool the stirred solution to 0 °C using an ice bath.

-

In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of anhydrous DMF.

-

Add the NBS solution dropwise to the cooled 2-methylfuran solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-